Genotype 1b vs. 1a Potency Differential: A Key Selectivity Metric Absent in Nucleoside NS5B Inhibitors
Dasabuvir demonstrates a 4.3-fold greater potency against HCV genotype 1b replicons compared to genotype 1a replicons, a significant intra-genotype selectivity not observed with the nucleotide NS5B inhibitor sofosbuvir. In the same assay system, dasabuvir's EC50 was 1.8 nM for GT1b (Con1) and 7.7 nM for GT1a (H77) [1]. Sofosbuvir, which targets the conserved active site, displays pan-genotypic activity with EC50 values in the range of 50-100 nM across genotypes 1a and 1b, lacking this subtype-specific differentiation [2].
| Evidence Dimension | EC50 (nM) in HCV Subgenomic Replicon Assay |
|---|---|
| Target Compound Data | 1.8 nM (GT1b) and 7.7 nM (GT1a) |
| Comparator Or Baseline | Sofosbuvir: ~50-100 nM for both GT1a and GT1b (pan-genotypic) |
| Quantified Difference | Dasabuvir is 27- to 55-fold more potent against GT1b than sofosbuvir. It exhibits a 4.3-fold difference between GT1a and GT1b, whereas sofosbuvir shows no significant difference. |
| Conditions | Stable HCV subgenomic replicon cell lines: GT1a (strain H77) and GT1b (strain Con1). Assays performed in the absence of human plasma. |
Why This Matters
For researchers focused on genotype 1b HCV, dasabuvir offers a superior potency window compared to pan-genotypic inhibitors like sofosbuvir, potentially enabling lower effective concentrations or different experimental designs.
- [1] Kati, W., Koev, G., Irvin, M., Beyer, J., Liu, Y., Krishnan, P., ... & Pilot-Matias, T. (2014). In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor. Antimicrobial Agents and Chemotherapy, 59(3), 1505-1511. doi:10.1128/AAC.04619-14 View Source
- [2] Sofia, M. J., Bao, D., Chang, W., Du, J., Nagarathnam, D., Rachakonda, S., ... & Ross, B. S. (2010). Discovery of a β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus. Journal of Medicinal Chemistry, 53(19), 7202-7218. doi:10.1021/jm100863x View Source
